molecular formula C9H4F10N2O B3040682 1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 229980-60-3

1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No.: B3040682
CAS No.: 229980-60-3
M. Wt: 346.12 g/mol
InChI Key: QKHAUEMBHMCVLI-UHFFFAOYSA-N
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Description

This compound (CAS 231947-20-9) is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 3 and a heptafluoropropyl substituent at position 5 of the pyrazole ring. Its high fluorine content confers exceptional lipophilicity, thermal stability, and resistance to metabolic degradation, making it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .

Properties

IUPAC Name

1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F10N2O/c1-3(22)21-5(2-4(20-21)7(12,13)14)6(10,11)8(15,16)9(17,18)19/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHAUEMBHMCVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a pyrazole core substituted at positions 1, 3, and 5 with ethanone, trifluoromethyl, and heptafluoropropyl groups, respectively. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Fluorinated 1,3-diketone precursor : To construct the pyrazole ring, a 1,3-diketone bearing the heptafluoropropyl and trifluoromethyl groups is required.
  • Acetylated hydrazine derivative : The ethanone group at position 1 necessitates the incorporation of an acetyl moiety during or after pyrazole formation.

Challenges include the stability of fluorinated intermediates, regioselectivity in cyclocondensation, and the introduction of the ethanone group without side reactions.

Synthetic Routes and Methodologies

Cyclocondensation of Fluorinated 1,3-Diketones with Hydrazines

The most direct route involves the reaction of a fluorinated 1,3-diketone with a hydrazine derivative. This method is exemplified by the synthesis of analogous trifluoromethylpyrazoles as described in patent US5466823A.

Step 1: Synthesis of 1,1,2,2,3,3,3-Heptafluoropropyl-3-Trifluoromethyl-1,3-Diketone

A heptafluoropropyl ketone (e.g., 1,1,2,2,3,3,3-heptafluoropropan-1-one) is condensed with ethyl trifluoroacetate in the presence of sodium methoxide:
$$
\text{R}\text{F}-\text{CO}-\text{R} + \text{CF}3\text{COOEt} \xrightarrow{\text{NaOMe}} \text{R}\text{F}-\text{CO}-\text{CF}3-\text{CO}-\text{R}
$$
Here, $$\text{R}_\text{F}$$ represents the heptafluoropropyl group. The reaction proceeds in anhydrous ether or tetrahydrofuran (THF) under inert conditions, yielding the diketone after acid workup.

Step 2: Cyclocondensation with Hydrazine

The diketone is reacted with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring. For the target compound, acetylhydrazine ($$\text{CH}3\text{CO}-\text{NH}-\text{NH}2$$) is ideal to introduce the ethanone group directly. However, acetylhydrazine’s instability necessitates in situ generation or protection-deprotection strategies. An alternative involves using unsubstituted hydrazine followed by N-acylation (Section 2.2).

Example Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (78–118°C)
  • Duration: 10–24 hours
  • Yield: 40–60% (based on analogous reactions)
Challenges:
  • Regioselectivity : The unsymmetrical diketone may yield regioisomeric pyrazoles. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography is required to confirm regiochemistry.
  • Fluorine Stability : Harsh conditions may lead to defluorination. Mild reagents and low temperatures are preferred.

Post-Synthetic N-Acylation of Pyrazole Intermediates

If cyclocondensation with acetylhydrazine proves impractical, N-acylation of a preformed pyrazole offers a viable alternative. This method is detailed in the acylation of 1,3-dimethylpyrazoles using acid anhydrides.

Step 1: Synthesis of 5-Heptafluoropropyl-3-Trifluoromethyl-1H-Pyrazole

The pyrazole core is first synthesized via cyclocondensation of the fluorinated diketone (Section 2.1, Step 1) with hydrazine hydrate.

Step 2: N-Acylation with Acetic Anhydride

The free NH group of the pyrazole is acetylated using acetic anhydride in the presence of sulfuric acid:
$$
\text{Pyrazole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{1-Acetylpyrazole}
$$
Optimized Conditions :

  • Solvent: Neat or dichloromethane
  • Catalyst: Concentrated $$\text{H}2\text{SO}4$$ (0.1–0.5 equiv)
  • Temperature: Reflux (40–80°C)
  • Duration: 2–5 hours
  • Yield: 70–85%

Microwave and Ultrasound-Assisted Synthesis

Non-conventional methods significantly enhance reaction efficiency. For example, fluorinated pyrazolones synthesized via microwave irradiation achieve 90% yields in minutes versus hours under conventional heating.

Microwave Protocol :

  • Combine diketone (1 equiv), hydrazine (1.1 equiv), and ethanol (5 mL) in a sealed vessel.
  • Irradiate at 150 W, 100°C, for 5–10 minutes.
  • Purify via recrystallization (hexane/ethyl acetate).

Advantages :

  • Reduced side reactions due to shorter exposure times.
  • Improved regioselectivity from uniform heating.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization:

Nuclear Magnetic Resonance (NMR)
  • $$^1$$H NMR : Absence of NH protons (δ 10–12 ppm) confirms N-acylation. The heptafluoropropyl group shows characteristic coupling patterns.
  • $$^{19}\text{F}$$ NMR : Multiplets for $$\text{CF}_3$$ (δ -60 to -70 ppm) and heptafluoropropyl (δ -80 to -120 ppm).
High-Resolution Mass Spectrometry (HRMS)
  • Expected molecular ion: $$\text{C}9\text{H}5\text{F}{10}\text{N}2\text{O}$$ ([M+H]$$^+$$ = 399.02).
Infrared Spectroscopy (IR)
  • Strong absorption at 1700–1750 cm$$^{-1}$$ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name (CAS) Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (231947-20-9) 3 : CF₃; 5 : C₃F₇ C₁₁H₅F₁₀N₂O 396.16 High lipophilicity (LogP ~4.2); potential PARP inhibitor
1-[4-Bromo-3-(heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone (808764-22-9) 3 : C₃F₇; 4 : Br; 5 : CH₃ C₉H₆BrF₇N₂O 371.05 Bromine enhances electrophilicity; used in cross-coupling reactions
1-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone (863305-84-4) 1 : CH₃; 3 : CF₃; 5 : Cl C₇H₆ClF₃N₂O 226.58 Chlorine increases polarity; antimicrobial activity
1-(5-Hydroxy-1-phenyl-3-trifluoromethylpyrazol-1-yl)ethanone (PMID 21580175) 1 : C₆H₅; 3 : CF₃; 5 : OH C₁₂H₉F₃N₂O₂ 270.21 Hydroxyl enables hydrogen bonding; crystallographic studies
1-Acetyl-5-phenyl-3-(trifluoromethyl)pyrazole (198348-94-6) 3 : CF₃; 5 : C₆H₅ C₁₂H₉F₃N₂O 254.21 Phenyl group enhances π-π stacking; anticancer applications

Biological Activity

1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which are known to influence the biological properties of organic molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₇F₁₃N₂O
  • Molecular Weight : 290.21 g/mol
  • CAS Number : 129051-17-8

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that compounds similar to this compound show strong radical scavenging activity comparable to established antioxidants like Trolox. The antioxidant activity is often assessed using various assays such as ABTS and FRAP.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Assay Type
Trolox15ABTS
Pyrazole A10ABTS
Pyrazole B12FRAP

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have explored its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical processes. The inhibition of these enzymes can have implications for treating neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
1-[5-(Heptafluoropropyl)]2530
Standard Inhibitor1012

Study on Antioxidant Properties

In a study published in MDPI's Molecules journal, researchers evaluated the antioxidant activity of various pyrazole derivatives. The findings indicated that certain substitutions on the pyrazole ring significantly enhanced the antioxidant capacity of the compounds tested. The presence of trifluoromethyl and heptafluoropropyl groups was associated with improved scavenging activities against free radicals .

Study on Enzyme Inhibition

Another investigation focused on the inhibition profiles of pyrazole derivatives against AChE and BChE. The study revealed that compounds with fluorinated substituents exhibited potent inhibition compared to non-fluorinated analogs. This suggests that the fluorine atoms play a crucial role in enhancing binding affinity to these enzymes .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile steps .
  • Waste Management : Segregate fluorinated waste from organic solvents. Partner with certified waste disposal services to prevent environmental release of persistent fluorocarbons .
  • Emergency Measures : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash immediately with soap and water for 15 minutes .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueKey ParametersExpected Data
HPLC C18 column, 70:30 acetonitrile/water, 1 mL/minRetention time ~8.2 min; ≥98% purity .
¹H/¹⁹F NMR CDCl₃ solvent, 400 MHzAbsence of unreacted trifluoromethyl precursors (δ 4.2–4.5 ppm for pyrazole protons) .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of the heptafluoropropyl group (e.g., dihedral angles <10° between pyrazole and fluorinated chains) .

Q. What synthetic routes optimize yield for this compound?

  • Methodological Answer :

  • Key Steps :

Cyclocondensation : React 1,1,2,2,3,3,3-heptafluoropropyl hydrazine with trifluoromethyl acetylacetone at 80°C in DMF (yield: 65–70%) .

Catalysis : Use K₂CO₃ to deprotonate intermediates and enhance regioselectivity .

  • Troubleshooting : Low yields (<50%) may arise from moisture sensitivity; dry solvents and reagents over molecular sieves .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence pyrazole ring reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The trifluoromethyl group reduces electron density at C4, directing electrophilic substitutions to C5 .
  • Experimental Validation : React with iodobenzene diacetate; analyze regioselectivity via LC-MS (expected product: C5-iodinated derivative) .

Q. What environmental persistence mechanisms should be evaluated for this compound?

  • Methodological Answer :

  • Degradation Studies :
ConditionMethodOutcome
Hydrolysis pH 7.4 buffer, 25°C, 30 days<5% degradation (stable C-F bonds) .
Photolysis UV-C (254 nm), 48 hrs20% degradation via defluorination .
  • Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (EC₅₀ <1 mg/L indicates high hazard) .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Methodological Answer :

  • Crystal Growth : Diffuse diethyl ether into a dichloromethane solution (1:4 ratio) at 4°C for 7 days .
  • Refinement : Use SHELXL for structure solution. Key metrics:
  • R-factor <0.05.
  • C-F bond lengths: 1.33–1.37 Å (consistent with sp³ hybridization) .

Q. What strategies mitigate byproduct formation during fluorinated side-chain incorporation?

  • Methodological Answer :

  • Optimized Conditions :
  • Temperature : 60–70°C minimizes thermal decomposition of heptafluoropropyl intermediates .
  • Solvent : Anhydrous THF improves solubility of fluorinated reactants vs. DMSO .
  • Byproduct Analysis : GC-MS identifies perfluoroalkene byproducts (m/z 231, 233) from β-elimination; add triethylamine to scavenge HF .

Contradictions & Recommendations

  • Synthetic Yields : reports 65–70% yields, while similar protocols in achieve 50–55%. This discrepancy may stem from solvent purity or catalyst loading.
  • Environmental Stability : Computational models ( ) suggest faster degradation than experimental data (). Validate with real-world soil/water matrices.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.